molecular formula C9H18O2 B1626260 Ethyl 3-methylhexanoate CAS No. 41692-47-1

Ethyl 3-methylhexanoate

Cat. No.: B1626260
CAS No.: 41692-47-1
M. Wt: 158.24 g/mol
InChI Key: QQEFHYCDPYOFIH-UHFFFAOYSA-N
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Description

Ethyl 3-methylhexanoate is an organic compound with the molecular formula C9H18O2. It is an ester formed from 3-methylhexanoic acid and ethanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .

Scientific Research Applications

Ethyl 3-methylhexanoate has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

Ethyl 3-methylhexanoate plays a role in biochemical reactions primarily as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. These enzymes break down this compound into its constituent alcohol and acid components. The interaction with esterases is crucial for its metabolism and subsequent biological effects. Additionally, this compound may interact with other biomolecules, such as proteins and lipids, influencing their structure and function .

Cellular Effects

This compound can affect various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling by interacting with membrane-bound receptors or enzymes, thereby modulating intracellular signaling cascades .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. For example, this compound may inhibit the activity of esterases, leading to the accumulation of ester compounds within cells. This inhibition can result in altered cellular metabolism and function. Furthermore, this compound may bind to receptors on the cell surface, triggering downstream signaling pathways that influence gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of its constituent alcohol and acid. This degradation can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses. Toxicity studies in animal models have highlighted the importance of determining safe dosage ranges for potential therapeutic or industrial applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis by esterases. The resulting alcohol and acid components can enter various metabolic pathways, such as fatty acid metabolism and the citric acid cycle. Enzymes like alcohol dehydrogenase and acyl-CoA synthetase play roles in further metabolizing these components, affecting metabolic flux and metabolite levels. The interaction of this compound with these enzymes and pathways underscores its influence on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular compartments. Binding proteins may facilitate its transport within the cytoplasm and its localization to specific organelles. The distribution of this compound within cells can impact its biological activity and interactions with other biomolecules .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. Post-translational modifications, such as phosphorylation or acetylation, can also affect its activity and function within cells. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular physiology .

Preparation Methods

Ethyl 3-methylhexanoate can be synthesized through the esterification of 3-methylhexanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Ethyl 3-methylhexanoate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 3-methylhexanoate can be compared with other esters such as:

Properties

IUPAC Name

ethyl 3-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-8(3)7-9(10)11-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEFHYCDPYOFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483165
Record name Ethyl3-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41692-47-1
Record name Ethyl3-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.